molecular formula C24H26Cl2N4 B608248 JP 1302 Dihydrochloride CAS No. 1259314-65-2

JP 1302 Dihydrochloride

Cat. No. B608248
CAS RN: 1259314-65-2
M. Wt: 441.4
InChI Key: VVZOADYFJAJZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

JP 1302 dihydrochloride exerts its effects by selectively antagonizing the alpha-2C adrenoceptor. This receptor is involved in the regulation of neurotransmitter release in the central nervous system. By blocking the alpha-2C adrenoceptor, this compound inhibits the binding of adrenaline and noradrenaline, leading to increased neurotransmitter release and subsequent antidepressant and antipsychotic effects .

Similar Compounds:

Uniqueness of this compound: this compound is unique due to its high selectivity for the alpha-2C adrenoceptor, which distinguishes it from other alpha-2 adrenoceptor antagonists. This selectivity makes it a valuable tool for studying the specific roles of the alpha-2C adrenoceptor in various physiological and pathological processes .

Safety and Hazards

JP 1302 Dihydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

JP 1302 Dihydrochloride shows antidepressant and antipsychotic-like effects . It can potentially be used for neuropsychiatric disorders and renal dysfunction research .

properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4.2ClH/c1-27-14-16-28(17-15-27)19-12-10-18(11-13-19)25-24-20-6-2-4-8-22(20)26-23-9-5-3-7-21(23)24;;/h2-13H,14-17H2,1H3,(H,25,26);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZOADYFJAJZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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